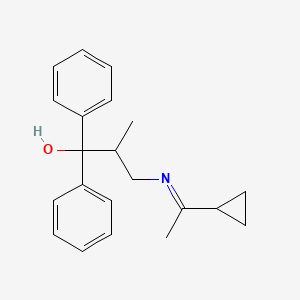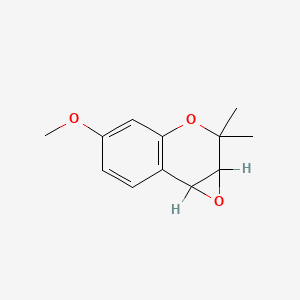![molecular formula C6H6N4 B14451165 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene CAS No. 79569-28-1](/img/structure/B14451165.png)
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,9,10-Tetrazatricyclo[53002,5]deca-2,6,8-triene is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene typically involves a series of complex organic reactions. One common method involves the enol fixation of tricyclo[5.3.0.02,5]deca-3,7(11),9-trien-6-one with diethyl phosphonylchloridate, followed by a substitution reaction with dimethylamine . This sequence of reactions requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 1,5,9,10-tetrazatricyclo[530
化学反应分析
Types of Reactions
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethyl phosphonylchloridate for enol fixation and dimethylamine for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tricyclic compounds.
科学研究应用
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying tricyclic structures and their reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
作用机制
The mechanism of action of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can be compared with other similar compounds, such as:
These compounds share similar tricyclic structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its tetrazatricyclic framework, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
79569-28-1 |
|---|---|
分子式 |
C6H6N4 |
分子量 |
134.14 g/mol |
IUPAC 名称 |
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene |
InChI |
InChI=1S/C6H6N4/c1-2-9-4-5-3-7-8-10(5)6(1)9/h1,3-4,8H,2H2 |
InChI 键 |
XZGCIKIRUWRDCG-UHFFFAOYSA-N |
规范 SMILES |
C1C=C2N1C=C3N2NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)











